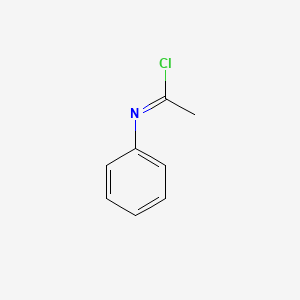
Trifluoro-(4-morpholin-3-ylphenoxy)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro-(4-morpholin-3-ylphenoxy)methane: is a chemical compound with the molecular formula C11H12F3NO2. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, further connected to a morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoro-(4-morpholin-3-ylphenoxy)methane typically involves the reaction of 4-(trifluoromethoxy)phenol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced reactors and purification techniques to isolate the compound effectively .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoro-(4-morpholin-3-ylphenoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Trifluoro-(4-morpholin-3-ylphenoxy)methane is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and chemical resistance .
Mécanisme D'action
The mechanism of action of Trifluoro-(4-morpholin-3-ylphenoxy)methane involves its interaction with specific molecular targets. The trifluoromethoxy group can participate in hydrogen bonding and other interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These features contribute to its overall biological activity and effectiveness in various applications .
Comparaison Avec Des Composés Similaires
- 3-(4-(trifluoromethoxy)phenyl)morpholine
- Morpholine, 3-[4-(trifluoromethoxy)phenyl]-
Comparison: Trifluoro-(4-morpholin-3-ylphenoxy)methane stands out due to its unique combination of trifluoromethoxy and morpholine groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. Its enhanced stability, solubility, and potential bioactivity make it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
3-[4-(trifluoromethoxy)phenyl]morpholine |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2 |
Clé InChI |
HBXMNLJLIGPTDU-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)
![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)
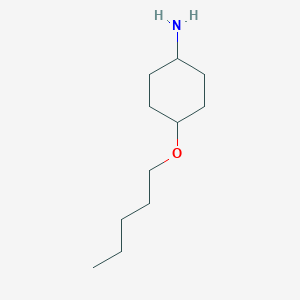


![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)

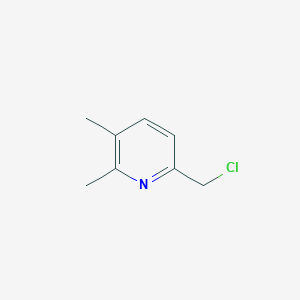
![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
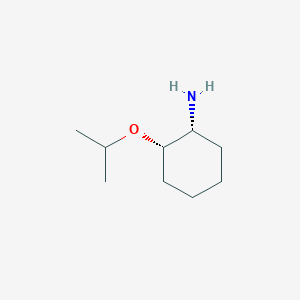

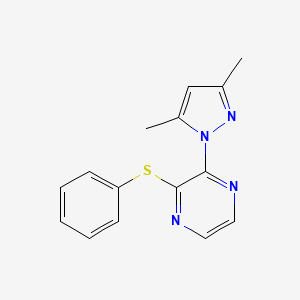
![1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane](/img/structure/B12279785.png)
